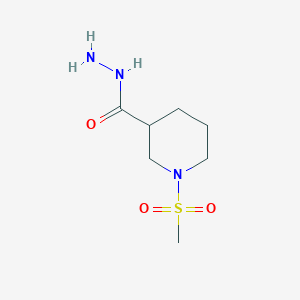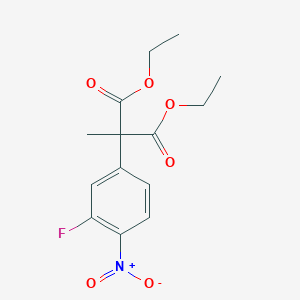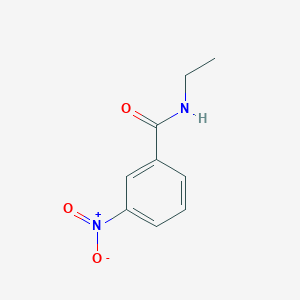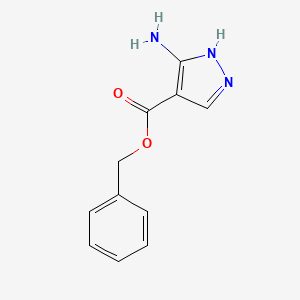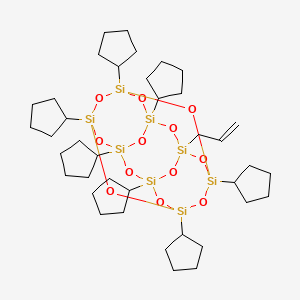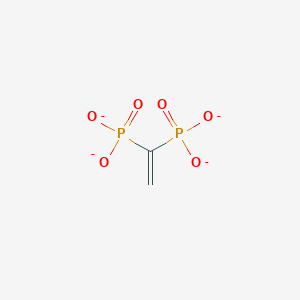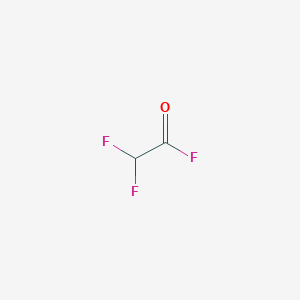
Difluoroacetyl fluoride
Übersicht
Beschreibung
Difluoroacetyl fluoride (DFAF) is a colorless, odorless, and volatile organofluorine compound with the molecular formula C2F3O. It is a volatile and reactive gas at room temperature and pressure, and is mainly used as a reagent in organic synthesis and as a fluorinating agent. DFAF is a powerful fluorinating agent, and its reactivity is second only to that of fluorine itself. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Microwave Spectroscopy
Difluoroacetyl fluoride exhibits rotational isomerism, which has been investigated using microwave spectroscopy. This compound exists in two conformations: trans and gauche. The study of these conformations provides insights into molecular structure and behavior, particularly for the CHF2-group in the gauche-conformation (Eijck, 1977).
Inorganic Fluoride and Oxyfluoride Materials in Optics and Photonics
Difluoroacetyl fluoride, via derivatives like trifluoroacetic acid, is instrumental in synthesizing inorganic fluoride and oxyfluoride materials. These materials have significant applications in optics and photonics, such as in anti-reflective coatings, luminescent materials, and various other optical functions (Fujihara & Tokumo, 2009).
Electrochemical Fluorination
Difluoroacetyl fluoride is used in the electrochemical fluorination process. This process has been studied for producing trifluoroacetyl fluoride, showcasing its relevance in chemical synthesis and the exploration of reaction efficiencies (Wasser et al., 1987).
Fluoride Ion Complexation and Sensing
The compound's derivatives are pivotal in developing analytical methods for fluoride detection. This is particularly relevant in environmental and health contexts, like monitoring water quality and detecting nerve agents (Wade et al., 2010).
Energy Storage and Conversion Applications
Difluoroacetyl fluoride, particularly its fluorine components, is significant in energy storage and conversion. Its use in lithium-ion technology and in compounds like iron trifluoride demonstrates its role in enhancing energy storage capacities (Conte & Pinna, 2014).
Ionic Gate and Sensor Technology
In sensor technology, difluoroacetyl fluoride derivatives contribute to developing ionic gates that are highly sensitive and selective, promising advancements in biosensors and water quality monitoring (Liu et al., 2014).
Eigenschaften
IUPAC Name |
2,2-difluoroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLSHTZUJTXOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381191 | |
| Record name | 2,2-difluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroacetyl fluoride | |
CAS RN |
2925-22-6 | |
| Record name | 2,2-difluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
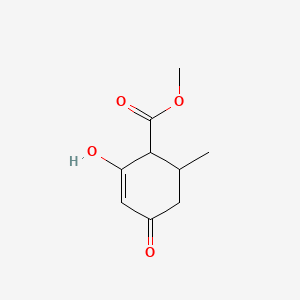
![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
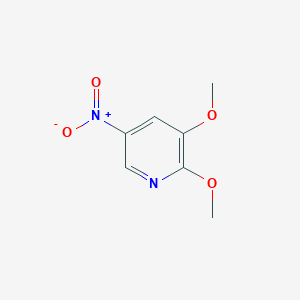
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)
